B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3,4-dichlorophenoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency .
Chemical Reactions Analysis
Types of Reactions
B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl halide, producing biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Toluene, ethanol, or water, depending on the specific reaction conditions.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid primarily involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a carbon-carbon bond . In biological applications, the boronic acid group can interact with diols and other functional groups, making it useful for sensing and detection purposes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound with similar reactivity but lacking the dichlorophenoxy group.
4-(4-Pyridyl)phenylboronic Acid: Contains a pyridyl group instead of the dichlorophenoxy group, offering different reactivity and applications.
B-[4-(1,2,2-Triphenylethenyl)phenyl]boronic Acid: Contains a triphenylethenyl group, providing unique photophysical properties.
Uniqueness
B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Properties
CAS No. |
1029438-52-5 |
---|---|
Molecular Formula |
C12H9BCl2O3 |
Molecular Weight |
282.9 g/mol |
IUPAC Name |
[4-(3,4-dichlorophenoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H9BCl2O3/c14-11-6-5-10(7-12(11)15)18-9-3-1-8(2-4-9)13(16)17/h1-7,16-17H |
InChI Key |
MTMTVSPLDWGAPO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.